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molecular formula C5H3BrFN B161659 4-Bromo-2-fluoropyridine CAS No. 128071-98-7

4-Bromo-2-fluoropyridine

Cat. No. B161659
M. Wt: 175.99 g/mol
InChI Key: PTPTZLXZHPPVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637505B2

Procedure details

A flask was charged with a stir bar, 4-bromo-2-fluoro-pyridine (2.00 g), and hydrazine hydrate (5.5 mL). The resulting mixture was vigorously stirred at room temperature overnight. Then, 4 M aqueous NaOH solution (5 mL) and water (10 mL) were added and the mixture was vigorously stirred for another 10 min. The precipitate was separated by filtration, washed with water, and dried at 50° C. The title compound was isolated as a colorless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](F)[CH:3]=1.O.[NH2:10][NH2:11].[OH-].[Na+]>O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:10][NH2:11])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)F
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was vigorously stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A flask was charged with a stir bar
STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred for another 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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